molecular formula C37H52Cl2N2O11 B1682562 (+)-Tubocurarine chloride pentahydrate CAS No. 6989-98-6

(+)-Tubocurarine chloride pentahydrate

Cat. No. B1682562
CAS RN: 6989-98-6
M. Wt: 771.7 g/mol
InChI Key: WMIZITXEJNQAQK-GGDSLZADSA-N
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Description

Nicotinic acetylcholine receptor competitive antagonist. Muscle relaxant, can be used to induce neuromuscular paralysis.
Tubocurarine Chloride is the chloride salt form of tubocurarine, a naturally occurring curare alkaloid isolated from the bark and stem of Chondodendron tomentosum with a muscle relaxant property. Tubocurarine chloride competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This may lead to skeletal muscle relaxation and paralysis.
A neuromuscular blocker and active ingredient in CURARE;  plant based alkaloid of Menispermaceae.

Scientific Research Applications

Paralyzing Agent Studies

(+)-Tubocurarine chloride pentahydrate has been a subject of interest in research for its paralyzing agent properties. For instance, studies have compared the effectiveness of various compounds with (+)-tubocurarine chloride pentahydrate in terms of their paralyzing capabilities in different animal models, including rats, rabbits, dogs, and humans. N-Methyloxyacanthine iodide, for example, demonstrated approximately half the paralyzing potency of (+)-tubocurarine chloride pentahydrate but also exhibited a weak atropine-like action (Marsh, Herring, & Sleeth, 1949).

Effects on Water Flux in Biological Systems

Research has also been conducted on the effects of (+)-tubocurarine chloride on biological systems like isolated frog skin. When applied to frog skin, (+)-tubocurarine chloride enhances the net flux of water due to osmotic gradients. This effect seems to result from changes in the pore size of the membrane, without consistent alteration in the resting potential (Tercafs & Schoffeniels, 1961).

Interaction with Anesthetic Agents

The interaction of (+)-tubocurarine chloride with anesthetic agents like thiopentone has been investigated to understand its potential central action and narcotic effects. The research aimed to measure the period of narcosis following the administration of thiopentone alone and in combination with (+)-tubocurarine chloride (Gray, Gregory, Rees, & Fenton, 1951).

Neuromuscular Junction Studies

The influence of (+)-tubocurarine chloride on the amplitude of end-plate potentials in the rat diaphragm has been a subject of research. This study compared the effects of tubocurarine chloride and atropine sulphate on acetylcholine-induced depolarizations in denervated fiber spots (Beranek & Vyskocil, 1967).

Comparative Studies with Other Paralyzing Agents

Comparative studies have been conducted to evaluate the curariform activity of different compounds relative to (+)-tubocurarine chloride pentahydrate. These studies aim to understand the relative effectiveness and secondary effects of these compounds in various animal models and potentially in humans (Marsh, Sleeth, & Tucker, 1948).

Molecular Structure Analysis

X-ray crystallographic analysis has been utilized to study the molecular structure of (+)-tubocurarine chloride. This research helps in understanding the molecular conformation and its flexibility, which is critical in pharmacological applications (Codding & James, 1972).

properties

IUPAC Name

(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIZITXEJNQAQK-GGDSLZADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52Cl2N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930274
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tubocurarine chloride pentahydrate

CAS RN

6989-98-6, 57-94-3
Record name Tubocurarine chloride [USP:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tubocurarine chloride hydrochloride pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubocurarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium, 2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-, chloride, hydrochloride, pentahydrate, (13aR,25aS)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBOCURARINE CHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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